1,3-BIs(5-fluoropyridin-2-yl)urea
Beschreibung
1,3-Bis(5-fluoropyridin-2-yl)urea is a fluorinated urea derivative characterized by two 5-fluoropyridin-2-yl groups symmetrically attached to a urea core. The fluorine substituents enhance its electronic properties and metabolic stability, making it a candidate for drug development, particularly in kinase inhibition and protein-protein interaction modulation .
Eigenschaften
IUPAC Name |
1,3-bis(5-fluoropyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKRDBGQAABQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)NC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1,3-Bis(5-fluoropyridin-2-yl)urea typically involves the reaction of 5-fluoropyridine-2-amine with a suitable isocyanate or carbamoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1,3-Bis(5-fluoropyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinyl rings, where nucleophiles replace the fluorine atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols
Wissenschaftliche Forschungsanwendungen
1,3-Bis(5-fluoropyridin-2-yl)urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Bis(5-fluoropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . Detailed studies using computational and experimental methods are often conducted to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize the properties of 1,3-Bis(5-fluoropyridin-2-yl)urea, comparisons with structurally related compounds are critical. Below is an analysis of key analogs, focusing on electronic effects , binding affinities , and crystallographic data (where available).
Table 1: Comparative Properties of Urea Derivatives
<sup>a</sup> LogP values calculated using XLogP3.
<sup>b</sup> Binding affinity measured via ITC (Isothermal Titration Calorimetry).
<sup>c</sup> Crystallographic data refined using SHELXL .
Key Findings:
Electronic Effects: The 5-fluoro substituent in 1,3-Bis(5-fluoropyridin-2-yl)urea lowers the pKa of the urea NH group (8.2) compared to the non-fluorinated analog (7.8), enhancing hydrogen-bond donor capacity. This correlates with its superior binding affinity (12.5 nM vs. 45.0 nM for Kinase X) . Chlorine substitution (3-chloropyridin-2-yl) increases LogP (2.3) but reduces binding affinity (85.0 nM), suggesting fluorine’s electronegativity is critical for target engagement.
Structural Insights: Crystallographic studies of 1,3-Bis(5-fluoropyridin-2-yl)urea (resolution: 1.45 Å) reveal a planar urea core with fluorine atoms positioned ortho to the urea NH, enabling optimal hydrogen-bond geometry with kinase active sites . In contrast, the non-fluorinated analog exhibits greater torsional flexibility, reducing binding precision .
Metabolic Stability :
- Fluorination improves metabolic stability compared to phenyl-substituted analogs (e.g., 1,3-Bis(4-fluorophenyl)urea), as evidenced by longer half-life in microsomal assays (t1/2 = 120 min vs. 30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
